N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2.ClH/c1-3-31-18-9-6-7-15-13-19(32-23(15)18)24(30)28-26-22(16-11-12-29(2)14-21(16)34-26)25-27-17-8-4-5-10-20(17)33-25;/h4-10,13H,3,11-12,14H2,1-2H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQGYUUUOMAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been reported to inhibit topoisomerase i, a crucial enzyme involved in DNA replication and transcription. They have also been associated with antimicrobial activity.
Mode of Action
This interaction disrupts the normal function of the enzyme, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been reported to be favorable.
Result of Action
The result of the compound’s action, based on similar benzothiazole derivatives, is the induction of cell apoptosis, particularly in cancer cells. This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in DNA repair mechanisms and is implicated in various cancer types. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structure
The synthesis of the compound involves multi-step organic reactions starting from commercially available precursors. The key steps include the formation of the thieno[2,3-c]pyridine moiety and subsequent functionalization to introduce the benzo[d]thiazole and benzofuran groups. The final product is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The primary biological activity of this compound is attributed to its inhibition of APE1. APE1 is essential for the base excision repair pathway, which repairs DNA damage caused by oxidative stress and alkylating agents. Inhibition of APE1 has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents, including temozolomide (TMZ) and methylmethane sulfonate (MMS) .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits low micromolar activity against purified APE1. It has been reported that it can potentiate the cytotoxicity of alkylating agents in various cancer cell lines, including HeLa cells. For instance, a study indicated that treatment with this compound led to a hyper-accumulation of apurinic sites in cells treated with MMS, suggesting effective inhibition of APE1's repair function .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties significantly affect biological activity. Compounds with specific substitutions on these rings showed enhanced potency against APE1. For example, derivatives with additional electron-withdrawing groups tended to exhibit improved inhibitory activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Combination Therapy with TMZ : In a study involving glioblastoma cell lines, co-administration of this compound with TMZ resulted in increased cell death compared to TMZ alone. This suggests that APE1 inhibition may enhance the efficacy of existing chemotherapeutics .
- Resistance Mechanisms : Research has shown that overexpression of APE1 is linked to resistance against various anticancer drugs. By inhibiting APE1, this compound may reverse resistance mechanisms in tumor cells .
Scientific Research Applications
Research indicates that derivatives of this compound exhibit potent biological activity, including:
- Inhibition of APE1 : Recent studies report IC50 values in the low micromolar range for APE1 inhibition. For example, a related compound showed an IC50 of 2.0 µM against APE1 in purified enzyme assays.
- Enhanced Cytotoxicity : The compound has been shown to potentiate the effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in various cancer cell lines, including HeLa cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole and thienopyridine rings can significantly enhance biological activity. Specific substituents on these rings can improve APE1 inhibition and overall cytotoxicity against cancer cells. For instance:
| Compound | IC50 (µM) | Effect on Cytotoxicity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | 2.0 ± 0.1 | Potentiated MMS and TMZ effects |
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride | TBD | TBD |
Case Studies
Several case studies have focused on the synthesis and evaluation of analogs of this compound:
- Medicinal Chemistry Efforts : A systematic analysis was conducted on various derivatives to assess their impact on enzyme inhibition and cellular efficacy. This research highlighted the importance of the thiazole motif in maintaining activity against APE1 while allowing for optimization through additional substitutions on aromatic rings.
- Cytotoxicity Enhancement Studies : In vitro studies demonstrated that certain analogs significantly enhanced the cytotoxic effects of standard chemotherapy agents when used in combination therapies.
Comparison with Similar Compounds
Tetrahydrothieno[2,3-c]pyridine Derivatives
The target compound shares a tetrahydrothieno[2,3-c]pyridine core with N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3, ). Key differences include:
- Substituent at the 6-position: The target compound has a methyl group, whereas compound 3 features an isopropyl group.
- Benzofuran vs. Acetamide Side Chain : The 7-ethoxybenzofuran carboxamide in the target compound introduces aromaticity and hydrogen-bonding capacity, contrasting with the simpler acetamide in compound 3. This may enhance target affinity or solubility .
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core instead of a thieno-pyridine system. Despite differing cores, both classes exhibit:
- Electron-Withdrawing Groups: The target compound’s ethoxybenzofuran and compound 11b’s cyano group (4-cyanobenzylidene) may similarly influence electronic distribution and binding to enzymatic targets.
- Synthetic Yields : Both classes are synthesized with moderate yields (45–70% for benzothiazole derivatives in ; 68% for 11a/b in ), suggesting comparable feasibility in preparation .
APE1 Inhibition ()
Compound 3 () inhibits APE1 with low µM activity and enhances the cytotoxicity of alkylating agents like temozolomide. The target compound’s benzofuran moiety may improve APE1 binding compared to compound 3’s acetamide, though this requires empirical validation. Elevated APE1 activity in gliomas () underscores the therapeutic relevance of such inhibitors in overcoming chemotherapy resistance .
Cytotoxicity and Selectivity ()
Benzothiazole derivatives in (e.g., 4g, 4h) with halogenated aryl groups (e.g., 4-chlorophenyl, 2,6-difluorophenyl) demonstrate variable cytotoxicity profiles.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The isopropyl group in compound 3 () increases lipophilicity compared to the target compound’s methyl group, which may affect blood-brain barrier penetration.
- Synthetic Accessibility : The target compound’s ethoxybenzofuran side chain requires multi-step synthesis, similar to the tetrahydroimidazo[1,2-a]pyridine derivatives in –5 (e.g., compound 1l, 55–57% yields), highlighting challenges in optimizing yields for complex heterocycles .
Data Tables
Research Findings and Implications
- APE1 Inhibition : The structural similarity between the target compound and compound 3 () suggests shared mechanisms in sensitizing cancer cells to alkylating agents. Elevated APE1 in gliomas () further supports therapeutic targeting .
- Substituent Optimization : Halogenated aryl groups () and electron-withdrawing moieties () provide insights into structure-activity relationships for improving potency and selectivity.
- Synthetic Challenges : Moderate yields in complex heterocycles (e.g., 45–70% in –2, 4–5) highlight the need for streamlined synthetic routes .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization of benzothiazole derivatives, formation of the tetrahydrothienopyridine core, and amide coupling under controlled conditions. Critical parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Purification : Recrystallization or column chromatography ensures ≥95% purity . Optimization uses Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity vs. temperature) .
Table 1: Synthesis Parameters
| Step | Key Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | DMF, 70°C | 65–75 |
| 2 | Amide Coupling | THF, RT | 80–85 |
Q. How is the compound characterized to confirm structural integrity?
Analytical methods include:
Q. What is the compound’s solubility profile, and how does it impact formulation?
The hydrochloride salt form improves solubility in polar solvents (e.g., water, ethanol). Solubility
- Water : ~10 mg/mL (pH 7.4, 25°C)
- DMSO : >50 mg/mL . Preformulation studies should assess pH-dependent stability to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell-based assays) to confirm target engagement .
- Purity checks : Impurities >2% (e.g., unreacted benzothiazole intermediates) may skew results; re-purify via preparative HPLC .
- Batch variability : Analyze synthetic intermediates (e.g., by LC-MS) to identify inconsistent steps .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Quantum chemical calculations : Optimize reaction pathways (e.g., amide bond formation) using density functional theory (DFT) .
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Substituent variation : Modify benzofuran (ethoxy → methoxy) or thienopyridine (methyl → ethyl) groups .
- Activity testing : Screen against panels of enzymes/cell lines (IC50 determination) .
- Statistical analysis : Use Partial Least Squares (PLS) regression to correlate structural descriptors with activity .
Table 2: SAR Design Parameters
| Modification | Biological Target | Assay Type |
|---|---|---|
| Ethoxy → Methoxy | Kinase X | Fluorescence polarization |
| Methyl → Ethyl | Cancer Cell Line Y | MTT assay |
Q. What methodologies identify degradation pathways under stress conditions?
- Forced degradation : Expose to heat (60°C), light (UV), or acidic/basic conditions (pH 1–13) .
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed amide bonds) .
- Kinetic modeling : Calculate rate constants (k) for degradation using Arrhenius plots .
Q. How can enzyme inhibition mechanisms be elucidated experimentally?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolve ligand-enzyme co-crystal structures (resolution ≤2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
